1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Overview
Description
1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound with a unique structure that combines a chlorophenyl group with a tricyclodecylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps. One common method involves the reaction of 4-chlorophenylpropylamine with tricyclo[3.3.1.1~3,7~]decan-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: Shares a similar chlorophenyl group but differs in the rest of the structure.
1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is unique due to its tricyclodecylurea moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other chlorophenyl-containing compounds and contributes to its distinct biological activities .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[1-(4-chlorophenyl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c1-2-18(16-3-5-17(21)6-4-16)22-19(24)23-20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15,18H,2,7-12H2,1H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCUJAHFPREIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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